
EOAI3402143
Vue d'ensemble
Description
EOAI3402143 est un inhibiteur de petite molécule qui cible les déubiquitinases, en particulier Usp9x, Usp24 et Usp5. Il a montré un potentiel dans l'augmentation de l'apoptose des cellules tumorales et le blocage de la croissance tumorale, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
Melanoma Treatment
EOAI3402143 has been investigated for its synergistic effects when combined with BRAF and MEK inhibitors in melanoma models. This combination enhances apoptosis signaling and increases sensitivity to targeted therapies, providing a promising avenue for overcoming resistance to current treatments .
Colorectal Cancer
In colorectal cancer studies, this compound demonstrated the ability to reduce PD-1 expression on tumor-infiltrating T cells. This effect was associated with better immune responses against tumors, highlighting its potential as an immunotherapeutic agent .
Case Study 1: Melanoma
- Objective : To evaluate the efficacy of this compound in enhancing the effects of BRAF and MEK inhibitors.
- Method : In vitro assays were conducted on melanoma cell lines treated with this compound alongside BRAF inhibitors.
- Results : The combination treatment significantly increased apoptosis rates compared to monotherapy, suggesting enhanced therapeutic efficacy.
Case Study 2: Colorectal Cancer
- Objective : To assess the impact of this compound on PD-1 levels in human colorectal cancer tissues.
- Method : Multiplexed immunohistochemistry was used to analyze PD-1 and USP5 expression in tumor samples.
- Results : A correlation was found between high USP5 expression and PD-1 levels, indicating that this compound could effectively target this pathway to improve immune response .
Data Tables
Application Area | Mechanism | Key Findings |
---|---|---|
Melanoma | Inhibition of USP5 | Increased sensitivity to BRAF/MEK inhibitors |
Colorectal Cancer | Reduction of PD-1 protein levels | Enhanced immune response against tumors |
Mécanisme D'action
Target of Action
EOAI3402143 is a deubiquitinase (DUB) inhibitor, which inhibits Usp9x, Usp24, and Usp5 . These proteins are involved in the regulation of protein degradation and stability, playing crucial roles in various cellular processes.
Mode of Action
This compound interacts with its targets (Usp9x, Usp24, and Usp5) in a dose-dependent manner . It inhibits their activity, leading to changes in the ubiquitination status of their substrate proteins .
Biochemical Pathways
One of the key pathways affected by this compound is the PD-1 pathway . PD-1 is an inhibitory receptor on T cells and plays an important role in promoting cancer immune evasion . This compound regulates PD-1 homeostasis, potentially modulating tumor immunotherapy .
Result of Action
The inhibition of Usp9x, Usp24, and Usp5 by this compound leads to increased tumor cell apoptosis and suppressed tumor growth . In mice, this compound has been shown to fully block or regress myeloma tumors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the expression and activity of PD-1, one of the targets of this compound . .
Analyse Biochimique
Biochemical Properties
EOAI3402143 interacts with and inhibits the activity of deubiquitinases USP5, USP9x, and USP24 in a dose-dependent manner . These enzymes play crucial roles in the regulation of protein degradation and stability, and their inhibition can lead to changes in the levels and activity of various proteins within the cell .
Cellular Effects
This compound has been shown to increase tumor cell apoptosis . It suppresses cell survival in a dose-dependent manner . In particular, it has been found to have potent inhibitory activity against Usp9x and Usp5, key enzymes involved in the regulation of cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to and inhibition of deubiquitinases USP5, USP9x, and USP24 . By inhibiting these enzymes, this compound prevents the removal of ubiquitin from target proteins, leading to their degradation and thus altering cellular processes .
Temporal Effects in Laboratory Settings
This compound has been shown to suppress cell survival in a dose-dependent manner over time . At a concentration of 600 nM, it completely suppresses 3D colony growth .
Dosage Effects in Animal Models
In animal models, this compound has been shown to effectively inhibit Usp9x activity and suppress tumor growth . It has been used at a dosage of 15 mg/kg to treat human MIAPACA2 tumor xenografts in mice .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de EOAI3402143 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions contrôlées. La voie de synthèse exacte et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement. On sait que le composé est synthétisé avec une grande pureté, généralement supérieure à 98 % .
Méthodes de production industrielle
La production industrielle de this compound suit des protocoles standard pour les inhibiteurs de petites molécules, assurant la cohérence et la possibilité de mise à l'échelle. Le composé est disponible en différentes quantités, allant du milligramme au gramme, et est généralement stocké à -20 °C pour une stabilité à long terme .
Analyse Des Réactions Chimiques
Types de réactions
EOAI3402143 subit plusieurs types de réactions chimiques, notamment :
Réactions d'inhibition : Il inhibe l'activité des déubiquitinases Usp9x, Usp24 et Usp5 de manière dose-dépendante
Induction de l'apoptose : Le composé induit l'apoptose dans les cellules tumorales en perturbant la voie ubiquitine-protéasome
Réactifs et conditions courants
Les réactions impliquant this compound nécessitent généralement :
Réactifs : DMSO (diméthylsulfoxyde) pour la solubilisation, PEG300 (polyéthylène glycol) pour la formulation et Tween 80 pour la stabilisation
Conditions : Le composé est souvent utilisé dans des études in vitro et in vivo à des concentrations allant du nanomolaire au micromolaire
Principaux produits
Le résultat principal des réactions impliquant this compound est l'inhibition de l'activité des déubiquitinases, conduisant à une augmentation de l'apoptose et à une réduction de la croissance tumorale .
Comparaison Avec Des Composés Similaires
EOAI3402143 est unique dans sa capacité à inhiber simultanément plusieurs déubiquitinases, notamment Usp9x, Usp24 et Usp5. Des composés similaires comprennent :
USP7-IN-3 : Un inhibiteur sélectif de Usp7, utilisé dans la recherche sur le cancer.
GNE-6640 : Cible Usp7 et est utilisé dans des études liées à la voie ubiquitine-protéasome.
This compound se distingue par son profil inhibiteur plus large et sa plus grande puissance dans l'induction de l'apoptose des cellules tumorales .
Activité Biologique
EOAI3402143 is a novel small-molecule inhibitor that targets deubiquitinating enzymes (DUBs), specifically USP5, USP9x, and USP24. This compound has shown significant potential in various cancer models, particularly in enhancing apoptosis in tumor cells and regulating immune checkpoint proteins. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on specific cancer types, and relevant case studies.
This compound functions primarily by inhibiting the activity of DUBs, which play crucial roles in protein homeostasis by regulating ubiquitination and deubiquitination processes. The inhibition of DUBs by this compound leads to increased ubiquitination of target proteins, promoting their degradation. Notably, this compound has been found to significantly reduce the protein abundance of PD-1, an immune checkpoint that negatively regulates T cell activation, without affecting other checkpoints like PD-L1 or VISTA .
Key Findings on Mechanisms
- Inhibition of PD-1 : In vitro studies demonstrated that this compound treatment resulted in a dose-dependent decrease in PD-1 protein levels in various T cell lines (MOLT-4, Jurkat) and primary CD3+ T cells .
- Deubiquitination Assay : Co-incubation of purified USP5 with ubiquitinated PD-1 confirmed that this compound inhibits USP5-mediated deubiquitination directly .
- Tumor Microenvironment : Immunohistochemistry studies revealed that USP5 colocalizes with PD-1 in tumor-infiltrating T cells from colorectal cancer patients, suggesting a significant role in tumor microenvironment regulation .
Effects on Cancer Cell Lines
This compound has been extensively studied for its effects on various cancer types:
Table 1: Summary of this compound Effects on Cancer Cell Lines
Cancer Type | Cell Line | Effect Observed | Mechanism |
---|---|---|---|
Multiple Myeloma | Primary myeloma cells | Increased apoptosis | Inhibition of Usp9x and Usp24 |
Non-Small Cell Lung Cancer (NSCLC) | A549, H1299 | Reduced cell proliferation | Inhibition of USP5 |
Colorectal Cancer | SW480 | Decreased PD-1 expression | Targeting USP5 |
Case Study 1: Multiple Myeloma
In a study involving multiple myeloma models, this compound was shown to dose-dependently inhibit Usp9x and Usp24 activity. This inhibition led to increased apoptosis in myeloma cells and significant regression of tumors in mouse models . The study concluded that targeting these DUBs could offer therapeutic benefits for patients with drug-refractory myeloma.
Case Study 2: Non-Small Cell Lung Cancer
Research on NSCLC indicated that this compound effectively reduced cell proliferation in vitro. The compound's action was linked to the inhibition of USP5, which is known to regulate cell cycle progression through its interaction with cyclin D1 . In vivo experiments demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models .
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl2N4O3/c1-2-3-22(30-25(32)19(17-28)16-23-21(26)8-9-24(27)29-23)18-4-6-20(7-5-18)34-15-12-31-10-13-33-14-11-31/h4-9,16,22H,2-3,10-15H2,1H3,(H,30,32)/b19-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKVQQNZHGBYGQ-KNTRCKAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)/C(=C/C3=C(C=CC(=N3)Cl)Cl)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.